molecular formula C5H5ClO3 B105078 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one CAS No. 95579-71-8

4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one

Cat. No.: B105078
CAS No.: 95579-71-8
M. Wt: 148.54 g/mol
InChI Key: DHRYDCOBLQUKRM-UHFFFAOYSA-N
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Description

4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one is a heterocyclic organic compound. It is a novel intermediate used in the synthesis of various prodrugs. This compound is particularly valued for its ability to improve the chemical stability and bioavailability of drugs that otherwise have limited medicinal use due to these issues .

Biochemical Analysis

Biochemical Properties

It is known that this compound is an intermediate in the synthesis of prodrugs Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug

Cellular Effects

As an intermediate in the synthesis of prodrugs , it may influence cell function indirectly through the active drugs that it helps to produce. Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been reported in the literature.

Molecular Mechanism

It is known to undergo a rearrangement reaction to yield a product useful in the synthesis of prodrugs

Metabolic Pathways

As an intermediate in the synthesis of prodrugs , it is likely to be involved in metabolic processes, but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not currently known.

Preparation Methods

The synthesis of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one typically involves the ene-chlorination of 4,5-dimethyl-1,3-dioxol-2-one using chlorine or sulfuryl chloride. This reaction yields this compound in good yield. The compound can then undergo an allylic rearrangement to produce the desired product .

Reaction Conditions:

Chemical Reactions Analysis

4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Various nucleophiles can be used in substitution reactions.

    Catalysts: Catalysts such as Lewis acids may be employed to facilitate certain reactions.

Major Products:

Scientific Research Applications

4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one has several scientific research applications:

Properties

IUPAC Name

4-chloro-4-methyl-5-methylidene-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3/c1-3-5(2,6)9-4(7)8-3/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRYDCOBLQUKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)OC(=O)O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461526
Record name 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95579-71-8
Record name 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 75 g of 4,5-dimethyl-1,3-dioxolene-2-one (IV) in 750 ml of methylene chloride was added 97.6 g of sulfuryl chloride dropwise at 40°-42° C. over 2 hours. The mixture was stirred for 40 minutes at the same temperature and evaporated in vacuo to remove the solvent. NMR spectrometry of the resulting oil revealed that the product was 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one (III) containing a trace amount of unreacted 4,5-dimethyl-1,3-dioxolene-2-one (IV). This oil was heated at 90° C. with stirring for 2 hours without isolating 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one (III) and then distilled in vacuo. 75.4 g (corresponding to an overall yield from 4,5-dimethyl-1,3-dioxolene-2-one (IV) of 77%) of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one (II) having the physicochemical properties described in Reference Example 1 was obtained.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
97.6 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

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